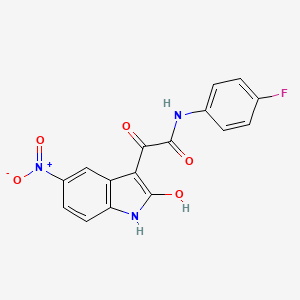

N-(4-fluorophenyl)-2-(2-hydroxy-5-nitro-1H-indol-3-yl)-2-oxoacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "N-(4-fluorophenyl)-2-(2-hydroxy-5-nitro-1H-indol-3-yl)-2-oxoacetamide" is not directly discussed in the provided papers. However, the papers do provide insights into related chemical compounds and reactions that can help us understand the context in which such a compound might be studied or synthesized. For instance, the first paper discusses the oxidation of N-hydroxy-N-2-fluorenylacetamide, a carcinogenic metabolite, which suggests a focus on the metabolic pathways and potential toxicological effects of related compounds . The second paper describes a one-pot synthesis of N-(4-hydroxyphenyl)acetamide, a molecule with pharmaceutical relevance, indicating interest in efficient synthetic routes for related acetamide compounds .

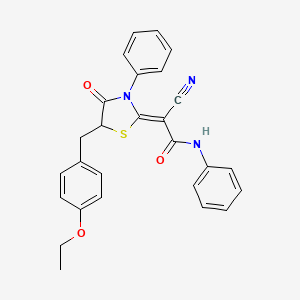

Synthesis Analysis

The synthesis of complex organic molecules like "N-(4-fluorophenyl)-2-(2-hydroxy-5-nitro-1H-indol-3-yl)-2-oxoacetamide" would likely involve multiple steps, including the formation of the indole ring, introduction of the nitro group, and acylation with the appropriate acetamide. The second paper provides a relevant example of a one-pot synthesis approach, where nitrobenzene is reductively carbonylated to form N-(4-hydroxyphenyl)acetamide using a Pd(II)-based catalytic system . This suggests that similar palladium-catalyzed methodologies could potentially be adapted for the synthesis of the compound .

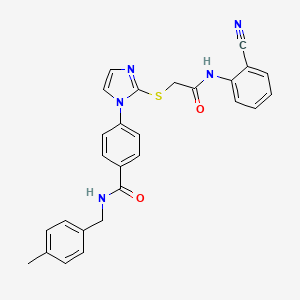

Molecular Structure Analysis

While the molecular structure of "N-(4-fluorophenyl)-2-(2-hydroxy-5-nitro-1H-indol-3-yl)-2-oxoacetamide" is not analyzed in the provided papers, the structure can be inferred to contain several functional groups, including a fluorophenyl ring, a nitro-substituted indole, and an oxoacetamide moiety. These groups are known to influence the chemical behavior and physical properties of the molecule, such as its electronic distribution, reactivity, and potential intermolecular interactions.

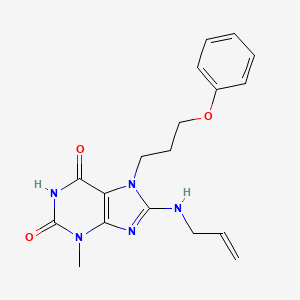

Chemical Reactions Analysis

The papers do not directly address the chemical reactions of "N-(4-fluorophenyl)-2-(2-hydroxy-5-nitro-1H-indol-3-yl)-2-oxoacetamide." However, the first paper's discussion of the oxidation of N-hydroxy-N-2-fluorenylacetamide by peroxidase/H2O2/Br- indicates that similar compounds may undergo oxidative transformations, which could be relevant for understanding the metabolic fate or potential activation to toxic species of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of "N-(4-fluorophenyl)-2-(2-hydroxy-5-nitro-1H-indol-3-yl)-2-oxoacetamide" would be influenced by its molecular structure. The presence of the nitro group and the fluorine atom would affect its electron distribution and polarity, potentially impacting its solubility and reactivity. The oxoacetamide group could engage in hydrogen bonding, influencing the compound's boiling point, melting point, and solubility in various solvents. The papers provided do not offer specific data on these properties but do suggest that the synthesis and study of related compounds are of interest in pharmaceutical applications .

properties

IUPAC Name |

N-(4-fluorophenyl)-2-(2-hydroxy-5-nitro-1H-indol-3-yl)-2-oxoacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10FN3O5/c17-8-1-3-9(4-2-8)18-16(23)14(21)13-11-7-10(20(24)25)5-6-12(11)19-15(13)22/h1-7,19,22H,(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONJTZVXDJCRNID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C(=O)C2=C(NC3=C2C=C(C=C3)[N+](=O)[O-])O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10FN3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorophenyl)-2-(2-hydroxy-5-nitro-1H-indol-3-yl)-2-oxoacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-N-[1-(cyclopentylmethyl)piperidin-4-yl]pyridine-3-carboxamide](/img/structure/B3004598.png)

![2-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl furan-2-carboxylate](/img/structure/B3004599.png)

![6-[2-(Benzylamino)-2-oxoethyl]-7-oxo-6,7-dihydroisothiazolo[4,5-d]pyrimidine-3-carboxamide](/img/structure/B3004601.png)

![3-(1-(2-(2-methyl-1H-imidazol-1-yl)acetyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3004606.png)

![1-(3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)-N-methylmethanamine](/img/structure/B3004610.png)

![5-Chloro-6-(methyl(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)amino)nicotinonitrile](/img/structure/B3004612.png)

![N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B3004615.png)